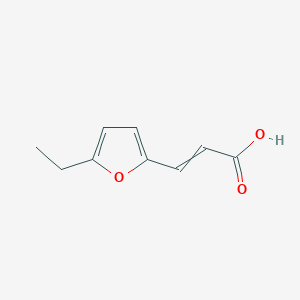

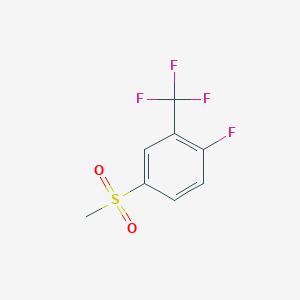

1-Fluoro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene

説明

Synthesis Analysis

There is a methodology developed for the structure determination of mono-fluorinated compounds, which uses 19F as the focal point of this process . This could potentially be applicable to the synthesis analysis of “1-Fluoro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene”.Molecular Structure Analysis

The same 19F-centered NMR analysis mentioned above could also be used for molecular structure analysis . It utilizes the substantial sensitivity of 19F and its far-reaching couplings with 1H and 13C to obtain a large number of NMR parameters.Physical And Chemical Properties Analysis

The molecular weight of “1-Fluoro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene” is 228.1640728 . No further physical or chemical properties were found in the available resources.科学的研究の応用

Heterocyclic and Carbocyclic Synthesis

- 1-Fluoro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene exhibits significant reactivity in nucleophilic cyclization reactions. Its fluorine atoms, especially when present in difluoro configurations, aid in the synthesis of ring-fluorinated heterocycles and carbocycles such as indoles, benzo[b]furans, and benzo[b]thiophenes. These cyclizations are pivotal in the construction of complex molecular architectures, often seen in pharmaceuticals and material sciences (Ichikawa et al., 2002).

Solubility Analysis in Organic Solvents

- The compound's solubility has been thoroughly studied in various organic solvents, providing crucial data for its use in different chemical environments. Understanding its solubility profile in solvents like ethanol, ethyl acetate, acetone, toluene, and chloroform is essential for its application in synthesis and formulation processes (Qian et al., 2014).

Synthesis of Semi-crystalline Structures

- It's involved in the synthesis of fluorinated sulfonated semi-crystalline poly (arylene ether) copolymers. These copolymers exhibit excellent ion exchange capacity, mechanical stability, thermal stability, and oxidative stability, making them ideal for applications such as highly conducting and stable proton exchange membranes in fuel cells (Kim et al., 2020).

Material Science and Engineering

- The compound plays a role in the creation of high glass-transition temperature and organosoluble novel arylene ether polymers. These polymers, characterized by high molecular weight and thermal stability, are soluble in a wide range of organic solvents and show potential for various industrial applications, including the production of transparent, flexible films suitable for optical materials (Huang et al., 2007).

Radical Fluoroalkylation

- It serves as a precursor in radical fluoroalkylation processes, a method prominently used in pharmaceuticals, agrochemicals, and material science for the incorporation of fluorine atoms or fluorinated moieties into organic molecules. Such reactions are valued for their mild conditions and broad functional group tolerance (Rong et al., 2017).

Ionic Liquid-Aromatic Molecule Interactions

- The interaction of 1-Fluoro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene and its derivatives with ionic liquids is a subject of research, exploring its solubility and structural changes in mixtures, which has implications in various chemical processes and material science applications (Dias et al., 2014).

将来の方向性

特性

IUPAC Name |

1-fluoro-4-methylsulfonyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2S/c1-15(13,14)5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSPAWYNFGUXPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

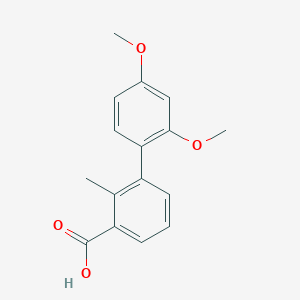

CS(=O)(=O)C1=CC(=C(C=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(pyridin-4-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440684.png)

![(3R)-4-(benzyloxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B1440688.png)